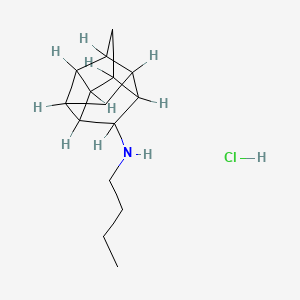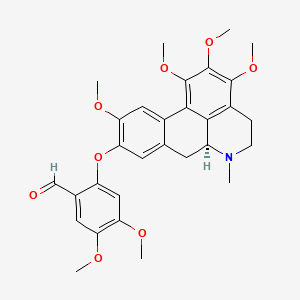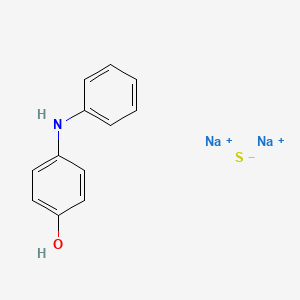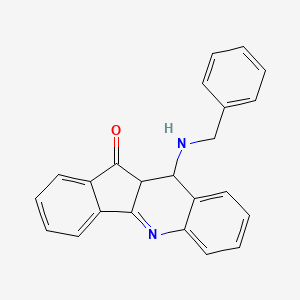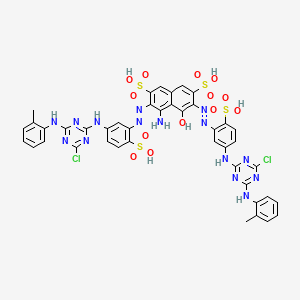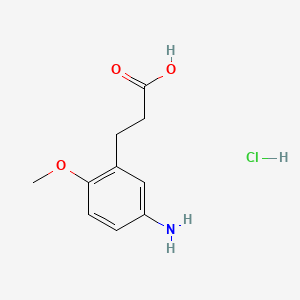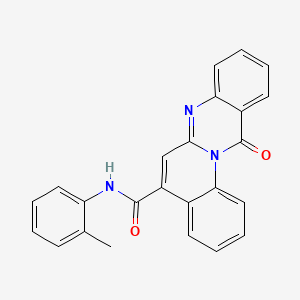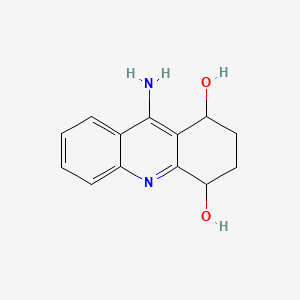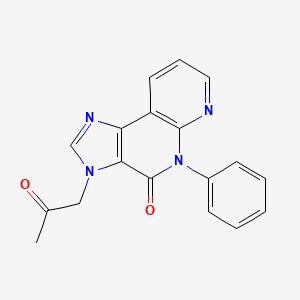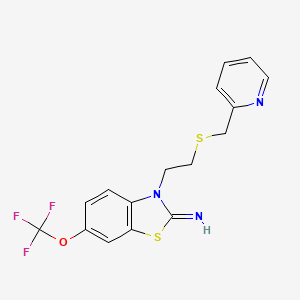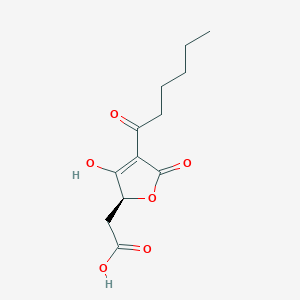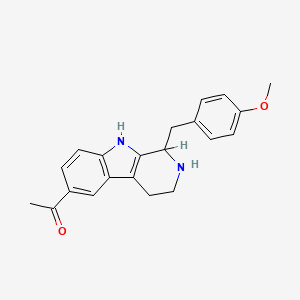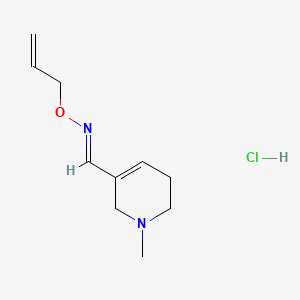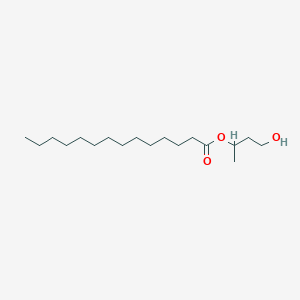
1H-Pyrrole, 1-(4-chlorophenyl)-2-methyl-5-(5,6,7,8-tetrahydro-2-naphthalenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Pyrrole, 1-(4-chlorophenyl)-2-methyl-5-(5,6,7,8-tetrahydro-2-naphthalenyl)- is a complex organic compound belonging to the pyrrole family Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure containing one nitrogen atom This particular compound is distinguished by the presence of a 4-chlorophenyl group, a methyl group, and a tetrahydronaphthalenyl group attached to the pyrrole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrrole, 1-(4-chlorophenyl)-2-methyl-5-(5,6,7,8-tetrahydro-2-naphthalenyl)- typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound with ammonia or a primary amine.
Introduction of Substituents: The 4-chlorophenyl group can be introduced via a Friedel-Crafts acylation reaction, where the pyrrole ring reacts with 4-chlorobenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Methylation: The methyl group can be added through a methylation reaction using methyl iodide and a strong base like sodium hydride.
Attachment of the Tetrahydronaphthalenyl Group: This group can be introduced through a Suzuki coupling reaction, where the pyrrole derivative reacts with a boronic acid derivative of tetrahydronaphthalene in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
1H-Pyrrole, 1-(4-chlorophenyl)-2-methyl-5-(5,6,7,8-tetrahydro-2-naphthalenyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding pyrrole oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced pyrrole derivatives.
Substitution: Electrophilic substitution reactions can occur at the pyrrole ring, where electrophiles such as halogens or nitro groups replace hydrogen atoms on the ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Pyrrole oxides and related derivatives.
Reduction: Reduced pyrrole derivatives with hydrogenated ring structures.
Substitution: Halogenated or nitro-substituted pyrrole compounds.
Wissenschaftliche Forschungsanwendungen
1H-Pyrrole, 1-(4-chlorophenyl)-2-methyl-5-(5,6,7,8-tetrahydro-2-naphthalenyl)- has diverse applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a lead compound in drug discovery and development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals, dyes, and polymers.
Wirkmechanismus
The mechanism of action of 1H-Pyrrole, 1-(4-chlorophenyl)-2-methyl-5-(5,6,7,8-tetrahydro-2-naphthalenyl)- depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to various biochemical effects. The presence of the 4-chlorophenyl group and the tetrahydronaphthalenyl group can enhance its binding affinity and specificity towards these targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1H-Pyrrole, 2-(4-chlorophenyl)-1-phenyl-5-(5,6,7,8-tetrahydro-2-naphthalenyl)
- 1H-Pyrrole, 1-(4-bromophenyl)-2-methyl-5-(5,6,7,8-tetrahydro-2-naphthalenyl)
- 1H-Pyrrole, 1-(4-fluorophenyl)-2-methyl-5-(5,6,7,8-tetrahydro-2-naphthalenyl)
Uniqueness
1H-Pyrrole, 1-(4-chlorophenyl)-2-methyl-5-(5,6,7,8-tetrahydro-2-naphthalenyl)- is unique due to the specific combination of substituents on the pyrrole ring. The presence of the 4-chlorophenyl group and the tetrahydronaphthalenyl group imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
91306-91-1 |
|---|---|
Molekularformel |
C21H20ClN |
Molekulargewicht |
321.8 g/mol |
IUPAC-Name |
1-(4-chlorophenyl)-2-methyl-5-(5,6,7,8-tetrahydronaphthalen-2-yl)pyrrole |
InChI |
InChI=1S/C21H20ClN/c1-15-6-13-21(23(15)20-11-9-19(22)10-12-20)18-8-7-16-4-2-3-5-17(16)14-18/h6-14H,2-5H2,1H3 |
InChI-Schlüssel |
TYLJKUSPKMFAAU-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(N1C2=CC=C(C=C2)Cl)C3=CC4=C(CCCC4)C=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


